molecular formula C6H13NO2Si B13524395 3,3-Dimethyl-1,3-azasilolidine-5-carboxylic acid

3,3-Dimethyl-1,3-azasilolidine-5-carboxylic acid

Cat. No.: B13524395
M. Wt: 159.26 g/mol
InChI Key: YEFNTQMXMYMTTQ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,3-azasilolidine-5-carboxylic acid is a heterocyclic compound containing silicon, nitrogen, and oxygen atomsThe compound’s molecular formula is C6H13NO2Si, and it has a molecular weight of 159.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1,3-azasilolidine-5-carboxylic acid typically involves the reaction of appropriate silicon-containing precursors with nitrogen and oxygen sources under controlled conditions. One common method includes the use of tert-butoxycarbonyl (Boc) protecting groups to facilitate the formation of the azasilolidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1,3-azasilolidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can produce various silicon-nitrogen or silicon-oxygen derivatives .

Scientific Research Applications

3,3-Dimethyl-1,3-azasilolidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1,3-azasilolidine-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom in the compound can form stable bonds with various biological molecules, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethyl-1,3-azasilolidine-5-carboxylic acid stands out due to its specific structural configuration, which imparts unique reactivity and stability.

Properties

IUPAC Name

3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2Si/c1-10(2)3-5(6(8)9)7-4-10/h5,7H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFNTQMXMYMTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CC(NC1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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